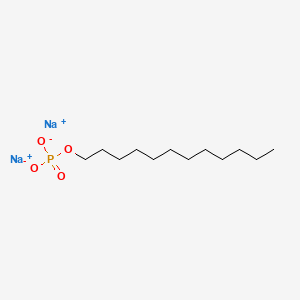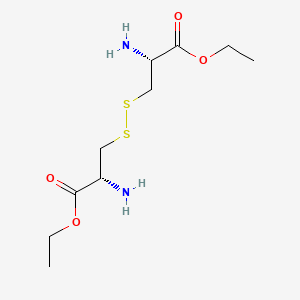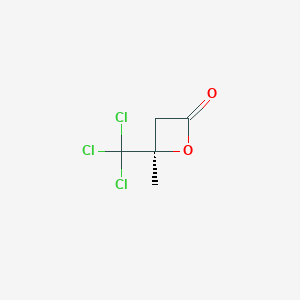
Hygrophylline
Descripción general
Descripción
Hygrophylline is a pyrrolizidine alkaloid isolated from Senecio hygrophyllus Dyer and Sm., Compositae . It has a molecular formula of C18H27NO6 and a molecular weight of 353.41 . The percent composition is C 61.17%, H 7.70%, N 3.96%, O 27.16% .
Molecular Structure Analysis
Hygrophylline has a complex molecular structure. Its CAS Name is (1a,14a)-1,2-Dihydro-12,14-dihydroxysenecionan-11,16-dione . More detailed structural analysis would require advanced techniques such as NMR spectroscopy and X-ray crystallography .Physical And Chemical Properties Analysis
Hygrophylline forms prisms from acetone, with a melting point of 173-174° . Its optical rotation is [a]D20 -67.3° (c = 2.9 in ethanol) .Aplicaciones Científicas De Investigación
Antimicrobial Potential
Hygrophylla spinosa, commonly known as hygrophylline, has shown significant antimicrobial activity. A study by Das et al. (2009) revealed its effectiveness against various microbes, comparing favorably to standard antibiotics like ciprofloxacin. This suggests its potential application in treating bacterial infections.
Anti-Urolithiatic Activity
Hygrophila spinosa has been traditionally used for treating urinary stones. Research by Ingale et al. (2012) indicates that the plant’s methanolic extract can significantly reduce the formation of kidney stones in rats, suggesting a potential application in preventing or treating nephrolithiasis in humans.
Photosynthetic Acclimation in Plants
In a study by Horiguchi et al. (2019), the amphibious plant Hygrophila difformis showed different leaf morphologies and photosynthetic abilities depending on whether it was grown in terrestrial or submerged conditions. This research could be relevant for understanding plant adaptation to changing environments.
Hepatoprotective Effects
Hygrophila auriculata, another species related to hygrophylline, has demonstrated hepatoprotective properties. Shanmugasundaram & Venkataraman (2006) found that its aqueous root extract could significantly mitigate liver damage in rats, suggesting its potential use in treating liver disorders.
Antioxidant and Anti-Diabetic Activity
Hygrophila auriculata has also been found to possess antioxidant properties, which may be beneficial in managing diabetes. A study by Vijayakumar et al. (2006) demonstrated its efficacy in reducing blood glucose levels and oxidative stress in diabetic rats.
Propiedades
IUPAC Name |
(4Z)-4-ethylidene-5,7-dihydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadecane-3,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO6/c1-4-12-15(20)10(2)18(3,23)17(22)24-9-11-5-7-19-8-6-13(14(11)19)25-16(12)21/h4,10-11,13-15,20,23H,5-9H2,1-3H3/b12-4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFYHPIEFKLDSP-QCDXTXTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C(C(C(C(=O)OCC2CCN3C2C(CC3)OC1=O)(C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\1/C(C(C(C(=O)OCC2CCN3C2C(CC3)OC1=O)(C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-ethylidene-5,7-dihydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadecane-3,8-dione | |
CAS RN |
3573-82-8 | |
| Record name | Hygrophylline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129152 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![4-Methylbenzo[d]thiazole-2(3H)-thione](/img/structure/B1588168.png)


![4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1588172.png)
